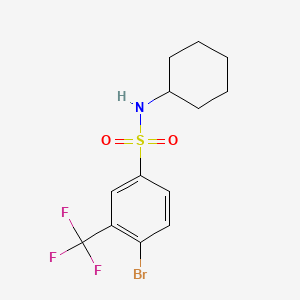

4-Bromo-N-cyclohexyl-3-(trifluoromethyl)benzenesulfonamide

Description

4-Bromo-N-cyclohexyl-3-(trifluoromethyl)benzenesulfonamide (CAS: 1020253-02-4) is a benzenesulfonamide derivative characterized by a bromine atom at the 4-position, a trifluoromethyl (-CF₃) group at the 3-position, and a cyclohexyl group attached to the sulfonamide nitrogen.

Properties

IUPAC Name |

4-bromo-N-cyclohexyl-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrF3NO2S/c14-12-7-6-10(8-11(12)13(15,16)17)21(19,20)18-9-4-2-1-3-5-9/h6-9,18H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFXIFYUTEXGXDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)C2=CC(=C(C=C2)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674374 | |

| Record name | 4-Bromo-N-cyclohexyl-3-(trifluoromethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020253-02-4 | |

| Record name | 4-Bromo-N-cyclohexyl-3-(trifluoromethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-cyclohexyl-3-(trifluoromethyl)benzenesulfonamide typically involves the reaction of 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride with cyclohexylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-cyclohexyl-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted sulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-N-cyclohexyl-3-(trifluoromethyl)benzenesulfonamide has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-N-cyclohexyl-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-Bromo-N-cyclohexyl-3-(trifluoromethyl)benzenesulfonamide are best understood through comparison with related benzenesulfonamide derivatives. Below is a detailed analysis of key analogs:

4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide (CAS: 1020253-05-7)

- Structural Differences : Replaces the cyclohexyl group with a butyl chain.

- Physicochemical Properties :

- The butyl group confers moderate lipophilicity, enhancing membrane permeability but reducing aqueous solubility compared to the cyclohexyl analog.

- The trifluoromethyl group retains its role in metabolic stability and electronic modulation.

4-Amino-N-(hydroxymethyl)-N-(2-(4-(trifluoromethyl)phenoxy)phenyl)benzenesulfonamide (Compound 18)

- Structural Differences: Features an amino group at the 4-position and a hydroxymethyl-phenoxy side chain.

- The phenoxy side chain introduces steric bulk, which may hinder interactions with biological targets.

- Applications : Synthesized via methods analogous to other sulfonamides, but its pharmacological profile is uncharacterized .

Celecoxib (C₁₇H₁₄F₃N₃O₂S)

- Structural Differences : Contains a pyrazole ring substituted with a p-tolyl group and a -CF₃ group.

- Physicochemical Properties :

- The pyrazole ring enhances planarity, facilitating binding to cyclooxygenase-2 (COX-2).

- The -CF₃ group contributes to selectivity and metabolic resistance.

Perfluorinated Benzenesulfonamides (e.g., CAS 52026-59-2)

- Structural Differences : Multiple perfluoroalkyl chains (e.g., pentafluoroethyl) replace simpler substituents.

- Physicochemical Properties: Extreme hydrophobicity and chemical inertness due to perfluorination. Limited biological utility but used in specialty materials (e.g., surfactants).

- Applications : Primarily industrial due to persistence in the environment .

Data Table: Comparative Analysis of Key Benzenesulfonamide Derivatives

Research Findings and Implications

- Substituent Effects: Cyclohexyl vs. Trifluoromethyl Group: Consistently enhances metabolic stability across analogs, making it a critical feature for drug candidates .

- Synthetic Accessibility : Compounds like 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide are synthesized via nucleophilic substitution, similar to the target compound, though yields and purity vary .

- Biological Relevance: The absence of a heterocyclic ring (cf. Celecoxib) limits the target compound’s direct therapeutic mimicry but offers a scaffold for novel target exploration .

Biological Activity

4-Bromo-N-cyclohexyl-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a trifluoromethyl group and a bromine atom, which may influence its interaction with biological targets.

- Chemical Formula : C₁₃H₁₅BrF₃NO₂S

- Molecular Weight : 386.23 g/mol

- CAS Number : Not specified in the search results

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Sulfonamides are known for their capacity to inhibit enzymes involved in critical biochemical pathways, particularly those related to bacterial growth and proliferation.

- Antimicrobial Activity : Sulfonamides, including this compound, potentially exhibit antimicrobial properties by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.

- Anticancer Potential : Similar compounds have shown promise in anticancer applications, potentially through the inhibition of proteasome activity, leading to cell cycle arrest and apoptosis in cancer cells.

Antimicrobial Studies

Research indicates that sulfonamide derivatives can effectively inhibit the growth of various bacterial strains. For instance, studies have demonstrated that modifications in the sulfonamide structure can enhance antibacterial efficacy. The presence of the trifluoromethyl group may contribute to increased lipophilicity and improved membrane permeability, facilitating better interaction with bacterial targets.

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties similar to other sulfonamide derivatives. In vitro assays could evaluate its effects on cancer cell lines, focusing on mechanisms such as apoptosis induction and cell cycle modulation.

Table 1: Biological Activity Comparison of Sulfonamide Derivatives

| Compound | Biological Activity | IC₅₀ (nM) | Target |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Sulfanilamide | Antibacterial | 5.0 | Dihydropteroate synthase |

| Bortezomib | Anticancer | 7.05 | Proteasome |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.